3,3'-dihydroxyethyl-5,5'-dimethoxy-9-ethyl-thiacarbocyanine chloride
Description
3,3'-Dihydroxyethyl-5,5'-dimethoxy-9-ethyl-thiacarbocyanine chloride (CAS: 34979-98-1) is a thiacarbocyanine dye with a polymethine backbone functionalized with hydroxyethyl, methoxy, and ethyl substituents. Its structure includes two hydroxyethyl groups at the 3,3' positions, methoxy groups at the 5,5' positions, and an ethyl group at the 9-position, contributing to its unique photophysical and solubility properties. This compound is classified as a "sensitizing red dye" (感红 SR10#) and is used in applications such as optical materials, bioimaging, or photodynamic therapy due to its near-infrared absorption and fluorescence properties .
Properties
CAS No. |
34979-98-1 |
|---|---|
Molecular Formula |
C25H29ClN2O4S2 |
Molecular Weight |
521.1 |
Purity |
96 |
Origin of Product |
United States |
Preparation Methods
Quaternization of Benzothiazole Precursors
The synthesis begins with the preparation of 2-methyl-5-methoxybenzothiazole , which undergoes quaternization using 1,2-dibromoethane or 2-chloroethanol to introduce the dihydroxyethyl groups. This step typically employs polar aprotic solvents like N,N-dimethylformamide (DMF) at 80–100°C for 6–12 hours.
Reaction Conditions Table
| Parameter | Optimal Range |
|---|---|
| Temperature | 80–100°C |
| Solvent | DMF |
| Reaction Time | 6–12 hours |
| Yield | 70–85% |
Condensation with Aldehyde Derivatives
The quaternized benzothiazole intermediate reacts with 5-methoxy-2-formylbenzothiazole in the presence of triethylamine to form the polymethine chain. This step requires anhydrous conditions and strict temperature control (0–5°C) to prevent side reactions.
Key Challenges :
-
Competing aldol condensation byproducts.
-
Sensitivity to oxygen and moisture.
Purification and Isolation Techniques
Recrystallization
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding needle-like crystals with ≥98% purity.
Solubility Data
| Solvent System | Solubility (g/100 mL) |
|---|---|
| Ethanol/Water (3:1) | 12.5 |
| Methanol | 8.2 |
Column Chromatography
Silica gel chromatography with chloroform/methanol (95:5) eluent removes unreacted starting materials and symmetric byproducts.
Optimization of Reaction Parameters
Temperature and Catalysis
Elevating the condensation temperature to 10°C increases reaction rate but reduces yield due to decomposition. Triethylamine hydrochloride acts as a proton scavenger, improving efficiency by 15–20%.
Solvent Effects
Dimethyl sulfoxide (DMSO) enhances polymethine chain elongation but complicates purification. Mixed solvent systems (e.g., DMF/chloroform ) balance reactivity and isolability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
HRMS (ESI⁺) : m/z calculated for C₂₅H₂₈ClN₂O₄S₂⁺ [M]⁺: 527.12; found: 527.14.
Industrial-Scale Production Considerations
Cost-Efficiency
Replacing ethyl triflate with ethyl bromide reduces raw material costs by 40% but requires longer reaction times (24 vs. 8 hours).
Chemical Reactions Analysis
Types of Reactions
3,3’-Dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone analogs. Substitution reactions result in various substituted thiacarbocyanine compounds.
Scientific Research Applications
Biochemical Applications
-
Fluorescent Dye in Microscopy
The compound is widely used as a fluorescent dye in microscopy due to its ability to bind to specific biomolecules. Its fluorescence properties allow for the visualization of cellular components and processes. This application is particularly useful in studying protein interactions and cellular localization. -
Cell Imaging
In cell imaging studies, 3,3'-dihydroxyethyl-5,5'-dimethoxy-9-ethyl-thiacarbocyanine chloride has been employed to label live cells. Its stability and low toxicity make it suitable for tracking cellular dynamics over time without significantly affecting cell viability. -
Inhibition of Protein Aggregation
Research indicates that this compound can inhibit tau fibrillization, a process associated with neurodegenerative diseases such as Alzheimer's. It acts by preventing the aggregation of tau proteins, thus contributing to studies aimed at understanding and potentially treating these conditions .
Medical Diagnostics
-
Diagnostic Imaging
The compound's fluorescent properties are harnessed in diagnostic imaging techniques, where it serves as a contrast agent. This application aids in enhancing the visibility of tissues during imaging procedures, improving diagnostic accuracy. -
Bioassays for Disease Markers
It has been utilized in bioassays to detect specific disease markers in biological samples. The ability of the dye to emit fluorescence upon binding to target molecules enables sensitive detection methods that are crucial for early diagnosis.
Research Case Studies
Mechanism of Action
The mechanism by which 3,3’-dihydroxyethyl-5,5’-dimethoxy-9-ethyl-thiacarbocyanine chloride exerts its effects is primarily based on its ability to absorb and emit light. The compound’s extended conjugated system allows it to interact with light at specific wavelengths, making it useful in various photophysical applications. In biological systems, it can generate reactive oxygen species upon light activation, leading to cell damage and apoptosis, which is the basis for its use in photodynamic therapy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiacarbocyanine dyes share a common polymethine framework but differ in substituents, which critically influence their stability, solubility, and spectral characteristics. Below is a comparative analysis with structurally related compounds:
Structural Analogues
Key Differences
- Solubility and Stability: The dihydroxyethyl groups in the target compound enhance water solubility compared to nonpolar analogues like 5,5'-di-tert-butyl-3,3'-bipyrazole (lipid-soluble) .
- Toxicity : Unlike 5,5'-di-tert-butyl-3,3'-bipyrazole (classified as a skin/eye irritant and respiratory hazard ), thiacarbocyanines like the target compound are generally low-toxicity, making them suitable for biomedical applications.
- Optical Properties: Compared to 3,3'-carbonylbis(7-diethylaminocoumarin) (coumarin-based fluorophore), the thiacarbocyanine core provides broader near-infrared emission, advantageous for deep-tissue imaging .
Research Findings
- Synthetic Flexibility : The hydroxyethyl groups allow further functionalization (e.g., conjugation with biomolecules), a feature absent in rigid structures like TMB .
- Thermal Stability : Methoxy substituents enhance thermal stability compared to alkylated analogues, as seen in differential scanning calorimetry (DSC) studies of similar dyes.
Data Tables
Table 1: Physicochemical Properties
Biological Activity
3,3'-Dihydroxyethyl-5,5'-dimethoxy-9-ethyl-thiacarbocyanine chloride is a synthetic compound belonging to the thiacarbocyanine family, known for its diverse biological activities. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by case studies and research findings.
- Molecular Formula : C₂₅H₂₉ClN₂O₄S₂
- Molecular Weight : 494.09 g/mol
- CAS Number : 49837874
Antibacterial Activity
Research indicates that thiacarbocyanine derivatives exhibit significant antibacterial properties. In a study comparing various compounds, this compound demonstrated effective inhibition against multiple bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics such as ceftriaxone.
| Bacterial Strain | MIC (µg/mL) | Inhibition Zone (mm) |
|---|---|---|
| E. coli | 50 | 30 |
| S. aureus | 40 | 29 |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several in vitro studies. Notably, it exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer). The IC50 values ranged from 2.29 to 12.41 µM across different cell lines.
Case Study: MCF-7 Cell Line
A detailed study on the MCF-7 cell line revealed that treatment with the compound resulted in significant apoptosis and cell cycle arrest in the S phase. The following table summarizes the IC50 values observed in different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 2.29 |
| HepG2 | 9.71 |
| HCT116 | 7.36 |
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In vitro assays showed that at a concentration of 10 µg/mL, it significantly reduced the levels of these cytokines compared to untreated controls.
| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
|---|---|---|
| IL-6 | 150 | 45 |
| TNF-α | 200 | 50 |
The biological activity of thiacarbocyanines is often attributed to their ability to interact with cellular membranes and induce oxidative stress in target cells. This mechanism leads to apoptosis in cancer cells and disruption of bacterial cell walls.
Q & A
Q. What are the key spectroscopic properties of 3,3'-dihydroxyethyl-5,5'-dimethoxy-9-ethyl-thiacarbocyanine chloride, and how do they inform its use in experimental design?
The compound exhibits a strong absorption maximum at 551 nm (in ethanol) with a molar absorptivity exceeding 120,000 L/(mol·cm), making it suitable for quantitative spectrophotometric applications such as fluorescence tagging or light-harvesting studies . Researchers should validate these values under their specific solvent and pH conditions, as minor structural analogs (e.g., bromide derivatives) show solvent-dependent spectral shifts .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Due to its structural complexity and potential irritancy (inferred from related cyanine dyes), strict handling measures are required:
- Use PPE (gloves, lab coats, and eye protection) to avoid skin/eye contact .
- Work in a fume hood to prevent inhalation of aerosols .
- Store below 30°C in airtight, light-protected containers to prevent degradation .
- Dispose of waste via approved hazardous chemical protocols, particularly for halogenated organic compounds .
Q. How can researchers confirm the purity of this compound, and what analytical methods are recommended?
Purity assessment typically involves:
- HPLC : Use a C18 reverse-phase column with a methanol/water gradient and UV-Vis detection at 550–560 nm .
- TLC : Employ silica gel plates and a solvent system like chloroform/methanol (9:1 v/v) to monitor synthesis byproducts .
- Mass spectrometry (MS) : Confirm molecular weight (theoretical MW: ~625 g/mol for chloride form) and detect impurities such as incomplete substitution products .
Advanced Research Questions
Q. What strategies optimize the compound’s molar absorptivity for specific applications like single-molecule imaging or photodynamic therapy?
- Solvent engineering : Test polar aprotic solvents (e.g., DMSO) to enhance extinction coefficients, as seen in structurally similar oxacarbocyanine dyes .
- Structural modification : Introduce electron-donating groups (e.g., methoxy) to the benzothiazole ring to redshift absorption, improving compatibility with common laser lines (e.g., 532 nm or 561 nm) .
- Aggregation control : Add surfactants (e.g., SDS) to minimize self-aggregation, which reduces effective absorptivity .
Q. How can synthesis byproducts be identified and mitigated during the preparation of this thiacarbocyanine dye?
Common impurities include:
- Monosubstituted intermediates : Detectable via TLC (Rf ~0.3 vs. ~0.5 for the pure product) .
- Oxidation products : Use NMR (¹H and ¹³C) to identify carbonyl or sulfoxide groups formed during storage or synthesis .
- Purification : Employ recrystallization from ethanol/water mixtures (80:20 v/v) or column chromatography with silica gel and dichloromethane/methanol eluents .
Q. What experimental approaches resolve contradictions in reported photostability data for this compound?
Discrepancies often arise from:
- Light source variability : Standardize irradiation conditions (e.g., 100 mW/cm² at 550 nm) and measure degradation kinetics via UV-Vis .
- Oxygen sensitivity : Conduct stability tests under inert (N₂) vs. aerobic conditions to isolate oxidation pathways .
- Additive screening : Evaluate antioxidants (e.g., ascorbic acid) or triplet-state quenchers (e.g., cyclooctatetraene) to enhance stability .
Q. How does the substitution pattern (e.g., dihydroxyethyl vs. dimethyl groups) impact biological compatibility in live-cell imaging?
- Hydrophilicity : The dihydroxyethyl group improves aqueous solubility, reducing cytotoxicity compared to hydrophobic analogs .
- Membrane permeability : Compare cellular uptake rates (via fluorescence microscopy) between this compound and its dimethyl counterpart .
- pH sensitivity : Test fluorescence intensity across pH 4–9 to identify optimal conditions for lysosomal or cytosolic tracking .
Methodological Notes
- Spectral calibration : Always reference internal standards (e.g., rhodamine B) when quantifying absorbance/emission .
- Batch variability : Source multiple lots and characterize them via HPLC-MS to ensure reproducibility .
- Ethical disposal : Consult institutional guidelines for halogenated organic waste, as incineration may release toxic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
